Buparvaquone

Overview

Description

Buparvaquone is a second-generation hydroxynaphtaquinone . It is an effective compound for the therapy and prophylaxis of all forms of theileriosis . It has shown promising activities against Leishmania spp. and Neospora caninum infection .

Synthesis Analysis

There are several methods for the synthesis of Buparvaquone. One method involves taking 1,4-naphthoquinone as a raw material, and in the presence of a metal catalyst M, the 1,4-naphthoquinone reacts with a halogen donor X to obtain a 2-halogen substituted intermediate . Another method involves using 1,4-benzopyran diketone and p-tert-butylcyclohexyl acetaldehyde as raw materials, performing condensation and rearrangement to prepare pharmaceutical grade buparvaquone .

Molecular Structure Analysis

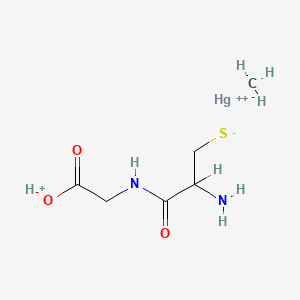

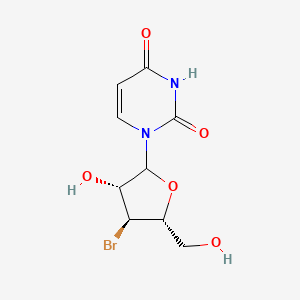

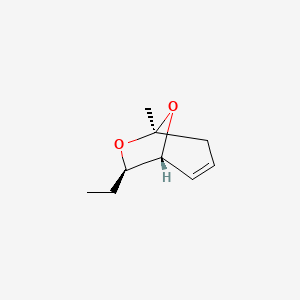

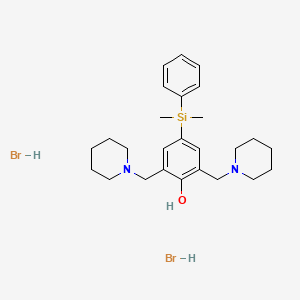

The molecular formula of Buparvaquone is C21H26O3 . Its molecular weight is 326.44 .

Chemical Reactions Analysis

Buparvaquone’s chemical reactions involve the use of 1,4-naphthoquinone as a raw material, reacting with a halogen donor X in the presence of a metal catalyst M to obtain a 2-halogen substituted intermediate . This intermediate is directly subjected to oxidative decarboxylation coupling with cis-trans mixed p-tert-butylcyclohexyl acetic acid in the presence of a ligand A and an oxidant B without separation to obtain a buparvaquone precursor C with a trans configuration .

Physical And Chemical Properties Analysis

Buparvaquone is a naphthoquinone antiprotozoal drug related to atovaquone . It is a promising compound for the therapy and prophylaxis of all forms of theileriosis .

Scientific Research Applications

Treatment of Babesiosis

Buparvaquone (BPQ) has been used to treat cattle infected with the Babesia-related Theileria spp. parasites . A study evaluated whether BPQ could be active against Babesia parasites and found that both BPQ and imidocarb dipropionate (ID) significantly inhibited the growth of B. bovis, regardless of the initial parasitemia used .

Antileishmanial Activity

BPQ has shown promising antileishmanial activity . A study found that BPQ induced caspase-independent apoptosis-like cell death in Leishmania donovani by losing plasma membrane phospholipid asymmetry and cell cycle arrest at sub-G 0 /G 1 phase . It also caused depolarization of the mitochondrial membrane, leading to the generation of oxidative stress and impaired ATP synthesis, followed by disruption of intracellular calcium homeostasis .

Treatment of Cutaneous Leishmaniasis

As part of a study to develop BPQ formulations for the treatment of cutaneous leishmaniasis, the topical delivery of BPQ and one of its prodrugs from a range of formulations was evaluated .

Mechanism of Action

Target of Action

Buparvaquone (BPQ) is primarily targeted against protozoan parasites, particularly those of the genus Babesia and Theileria . These parasites are responsible for diseases such as bovine babesiosis and theileriosis . The primary target within these parasites is the mitochondrial cytochrome b .

Mode of Action

The mode of action of BPQ is believed to be similar to that of the antimalarial drug atovaquone . It binds to the Qo site of cytochrome b, inhibiting Coenzyme Q – cytochrome c reductase . This action blocks the respiratory chain within the parasite .

Biochemical Pathways

By inhibiting the respiratory chain, BPQ disrupts the normal biochemical pathways within the parasite. This leads to a decrease in ATP synthesis and an increase in oxidative stress . The disruption of intracellular calcium homeostasis is also observed . These alterations can lead to apoptosis-like cell death .

Pharmacokinetics

It is known that bpq is administered in a single dose of 25 mg/kg for the treatment of bovine theileriosis . The recovery rate of curable cases is 90 to 98% . In tropical theileriosis, a dosage of 2.0 mg/kg has the same efficacy .

Result of Action

The result of BPQ’s action is a significant reduction in the growth of the targeted parasites . In vitro studies have shown that BPQ significantly inhibits the growth of B. bovis, regardless of the initial parasitemia used . No parasite survival was detected at certain concentrations of BPQ .

Action Environment

The action of BPQ can be influenced by environmental factors. For instance, the efficacy of BPQ can be affected by the parasitemia level in the host organism . Furthermore, the formulation of BPQ can also influence its action. For example, several topical formulations of BPQ have been tested in vivo against Leishmania major cutaneous lesions in BALB/c mice . Both a hydrous gel and water-in-oil emulsion of BPQ significantly reduced cutaneous parasite burden .

Safety and Hazards

properties

IUPAC Name |

3-[(4-tert-butylcyclohexyl)methyl]-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O3/c1-21(2,3)14-10-8-13(9-11-14)12-17-18(22)15-6-4-5-7-16(15)19(23)20(17)24/h4-7,13-14,22H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGDTWQGGLJCTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)CC2=C(C3=CC=CC=C3C(=O)C2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4057849 | |

| Record name | Buparvaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Buparvaquone | |

CAS RN |

88426-33-9 | |

| Record name | Buparvaquone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088426339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Buparvaquone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4057849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BUPARVAQUONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0354RT7LG4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Buparvaquone?

A1: Buparvaquone targets the cytochrome b protein, a key component of the electron transport chain within the mitochondria of certain parasites, particularly Theileria species. [, , , ]

Q2: How does Buparvaquone exert its antiparasitic effect?

A2: By binding to cytochrome b, Buparvaquone disrupts the electron transport chain, inhibiting the parasite's ability to produce ATP, ultimately leading to parasite death. [, , ]

Q3: Does Buparvaquone affect the host's cells?

A3: While Buparvaquone targets the parasite's cytochrome b, it exhibits significantly lower affinity for the mammalian counterpart, resulting in selective toxicity towards the parasite. [, ]

Q4: What is the molecular formula and weight of Buparvaquone?

A4: Buparvaquone has the molecular formula C20H28O3 and a molecular weight of 316.43 g/mol. [, , , , ]

Q5: Where can I find spectroscopic data for Buparvaquone?

A5: Spectroscopic data, including UV-Vis absorption and potentially NMR data, can be found in publications related to its synthesis, characterization, and analytical method development. Several studies utilized UV-Vis spectrophotometry for its quantification, indicating a maximum absorption wavelength (λmax) at 251 nm in acetonitrile. [, , , , ]

Q6: What is known about the stability of Buparvaquone under various conditions?

A6: Buparvaquone exhibits limited aqueous solubility, impacting its bioavailability and necessitating specific formulation strategies. [, , ] It demonstrates higher degradation under alkaline and peroxide conditions, suggesting potential instability in those environments. []

Q7: Are there formulation strategies to improve Buparvaquone's stability or solubility?

A7: Research indicates the development of nanosuspensions to enhance solubility and facilitate delivery via nebulization for potential treatment of lung infections. [, , ] Additionally, studies explored prodrugs with improved water solubility to enhance topical and oral delivery. []

Q8: How is Buparvaquone administered, and what is its fate in the body?

A8: Buparvaquone is typically administered intramuscularly (IM) or intravenously (IV). [, , , , , ] It exhibits a longer elimination half-life compared to its analog Parvaquone, indicating a longer duration of action. []

Q9: Are there any known drug-drug interactions with Buparvaquone?

A9: While specific drug-drug interactions haven't been extensively reported in the provided research, it's essential to consider potential interactions, especially when co-administering with other drugs that share similar metabolic pathways or affect liver function. [, ]

Q10: What is the impact of Buparvaquone treatment on the host's immune response?

A10: Studies observed the development of antibodies against Theileria parva in cattle treated with Buparvaquone, suggesting the induction of an immune response that might contribute to long-term protection against re-infection. [, , ]

Q11: What is the efficacy of Buparvaquone against different Theileria species?

A11: Buparvaquone demonstrates efficacy against various Theileria species, including T. annulata and T. parva, with varying degrees of success in both in vitro and in vivo settings. [, , , , , , , ]

Q12: Has Buparvaquone shown any activity against other parasites?

A12: Studies suggest that Buparvaquone displays activity against other apicomplexan parasites, including Babesia equi, Cryptosporidium parvum, and Toxoplasma gondii, highlighting its potential as a broad-spectrum antiparasitic agent. [, , , , ]

Q13: Are there any existing animal models for studying Buparvaquone's efficacy?

A13: Researchers utilize various animal models, including cattle, sheep, mice, and donkeys, to investigate Buparvaquone's efficacy against different parasitic infections. [, , , , , , , , , , ]

Q14: Is there evidence of emerging resistance to Buparvaquone?

A14: Several studies report an increase in Buparvaquone treatment failures, suggesting the emergence of resistance in Theileria populations. [, ] This resistance is often associated with mutations in the parasite's cytochrome b gene. [, , ]

Q15: What is known about the toxicity profile of Buparvaquone?

A16: While generally considered safe, Buparvaquone may induce oxidative stress in treated animals, as evidenced by increased lipid peroxidation and decreased levels of antioxidant vitamins. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.